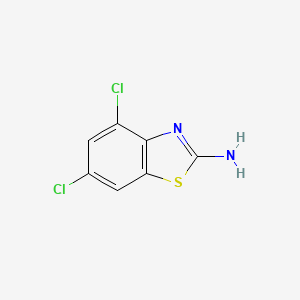

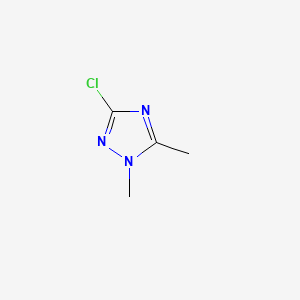

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

説明

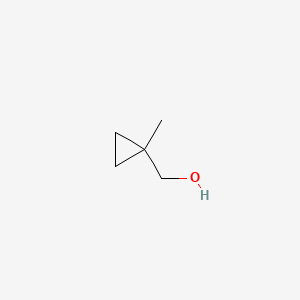

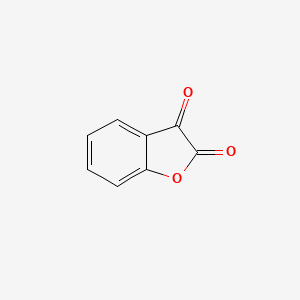

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of compounds known for their versatile applications in various fields such as agriculture, medicine, and materials science. The triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, which imparts unique chemical properties to its derivatives. The chloro and methyl substituents on the triazole ring influence its reactivity and physical characteristics, making it a compound of interest for further study and application.

Synthesis Analysis

The synthesis of 3-chloro-1,2,4-triazole derivatives has been explored in several studies. For instance, 5-substituted 3-chloro-1,2,4-triazoles were synthesized by diazotization of 5-substituted 3-amino-1,2,4-triazoles in hydrochloric acid, which also led to chlorination of the aromatic ring at high temperatures . Another approach involved the reaction of chloralamides with a phosphorus pentachloride/phosphorus oxychloride mixture, yielding 3-aryl-1,2,4-triazoles through a double condensation process followed by a spontaneous β-elimination of chloroform . These methods demonstrate the reactivity of the triazole ring and the influence of chloro substituents on the synthesis pathways.

Molecular Structure Analysis

The molecular structure of triazole derivatives has been determined using various spectroscopic and crystallographic techniques. For example, the structure of 1-(4-chlorobenzoyl)-3-(4-methoxyphenyl)-1,2,4-triazole was elucidated by X-ray crystallography, providing insights into the arrangement of atoms and the geometry of the triazole ring . Similarly, the crystal structure of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole was characterized, revealing a monoclinic space group and specific bond angles and lengths that define the triazole's three-dimensional conformation .

Chemical Reactions Analysis

The reactivity of 3-chloro-1,2,4-triazole derivatives in chemical reactions is influenced by the presence of the chloro group, which can act as a good leaving group or participate in further substitution reactions. For instance, the synthesis of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles involved the treatment of trialkylphosphites with 5-aryl-3-chloromethyl-1,2,4-triazoles, showcasing the reactivity of the chloromethyl group . Additionally, the formation of bi(tri)cyclic compounds from reactions of 3,(5)-(di)chloro-2H-1,4-(benz)oxazin-2-ones with diazo compounds or sodium azide, which can be converted into [1,2,3]triazoles, highlights the versatility of chloro-substituted triazoles in synthesizing complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-1,2,4-triazole derivatives are determined by their molecular structure and substituents. For example, the crystal structure analysis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate revealed the presence of weak hydrogen bonds and C–H···π supramolecular interactions, which can affect the compound's solubility, melting point, and stability . The tautomerism of 3,5-disubstituted 1,2,4-triazoles, which can exist in multiple forms, also influences their chemical behavior and interactions with other molecules .

科学的研究の応用

-

- Summary of Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- Methods of Application : This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results : This review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

-

- Summary of Application : 1,2,4-Triazoles, especially with unique structure and properties, have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

- Methods of Application : The key synthetic precursors were prepared from readily available acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride . Further transformations were performed following the convergent synthetic strategy .

- Results : These compounds are valuable building blocks for lead-oriented synthesis; they have also great potential for coordination chemistry .

-

- Summary of Application : 1,2,4-Triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . Among them, ribavirin – an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .

- Methods of Application : Ribavirin is one of the safest and most effective remedies needed in a health system . It has been included into the World Health Organization’s List of Essential Medicines .

- Results : Recent studies confirmed the successful application of ribavirin as a cure of COVID-19 .

-

- Summary of Application : 1,2,4-Triazoles, especially bearing additional functional groups, are very promising ligands for coordination chemistry with multiple coordination modes possible . They were used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other (potentially) useful materials .

- Methods of Application : The key synthetic precursors – 1,2,4-triazole-3 (5)-carboxylates were prepared from readily available acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride . Further transformations were performed following the convergent synthetic strategy .

- Results : These compounds are valuable building blocks for lead-oriented synthesis; they have also great potential for coordination chemistry .

Safety And Hazards

特性

IUPAC Name |

3-chloro-1,5-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTZKXBCNLOMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205189 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole | |

CAS RN |

56616-94-5 | |

| Record name | 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56616-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。